Technical Monograph: 3-tert-Butyl-benzamidine Hydrochloride (CAS 1402672-34-7)
Technical Monograph: 3-tert-Butyl-benzamidine Hydrochloride (CAS 1402672-34-7)
[1]
Executive Summary
3-tert-Butyl-benzamidine hydrochloride (CAS 1402672-34-7) is a specialized aryl amidine derivative primarily utilized as a chemical probe in structural biology and Fragment-Based Drug Discovery (FBDD). While the parent compound, benzamidine, is a ubiquitous, broad-spectrum competitive inhibitor of trypsin-like serine proteases, the introduction of a tert-butyl group at the meta (3) position introduces significant steric bulk and lipophilicity.
This modification transforms the molecule from a generic inhibitor into a probe for mapping the hydrophobic landscape of the S1 specificity pocket and its rim (S1' or P-site surroundings) in enzymes such as Thrombin, Factor Xa, and Trypsin. This guide details its physicochemical properties, synthesis via the Pinner reaction, and its application in determining inhibition constants (
Chemical & Physical Characterization[2][3][4][5][6]
The hydrochloride salt form is preferred for stability, preventing the hydrolysis of the amidine group and improving water solubility for biological assays.
Physicochemical Datasheet
| Property | Value / Description | Note |
| Chemical Name | 3-tert-Butyl-benzamidine hydrochloride | |
| CAS Number | 1402672-34-7 | |
| Molecular Formula | (Salt form) | |
| Molecular Weight | 212.72 g/mol | Free base: ~176.26 g/mol |
| Appearance | White to Off-white Crystalline Solid | Hygroscopic |
| Solubility (Water) | Soluble (>20 mg/mL) | Acidic pH maintains stability |
| Solubility (DMSO) | Soluble (>50 mg/mL) | Preferred for stock solutions |
| pKa (Amidine) | ~11.0 - 11.6 | Highly basic; protonated at physiological pH |
| LogP (Predicted) | ~2.3 - 2.5 | Significantly higher than benzamidine (~0.[1][2][3][4][5]7) |
Structural Insight
The tert-butyl group is a rigid, hydrophobic moiety. In the context of protease binding, while the positively charged amidine anchors the molecule to the catalytic aspartate (e.g., Asp189 in Trypsin), the tert-butyl group probes adjacent hydrophobic patches. This makes it an excellent scaffold for exploring Structure-Activity Relationships (SAR) where simple benzamidine lacks sufficient binding energy or specificity.
Synthesis & Manufacturing
The most robust route for synthesizing aryl amidines from their corresponding nitriles is the Pinner Reaction . This method avoids harsh reduction conditions that might affect the aromatic ring.
Synthetic Pathway (Pinner Reaction)
-
Imidate Formation: The nitrile is treated with dry HCl gas in anhydrous ethanol.[6] The acid catalyzes the addition of the alcohol to the nitrile, forming an imidate ester hydrochloride (Pinner salt).
-
Ammonolysis: The Pinner salt is treated with ammonia (alcoholic or gas), displacing the ethoxy group to form the amidine.
Reaction Workflow Visualization
Figure 1: Two-step Pinner synthesis converting the nitrile precursor to the amidine hydrochloride.
Biological Mechanism
Mode of Action
3-tert-Butyl-benzamidine functions as a reversible competitive inhibitor of trypsin-like serine proteases.
-
The Anchor: The amidine group (
) mimics the side chain of Arginine (P1 residue). It forms a critical bidentate salt bridge with the carboxylate of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket. -
The Probe: The tert-butyl group extends into the solvent-accessible rim or adjacent hydrophobic sub-sites (S2/S3). In Thrombin, this group can interact with the hydrophobic "aryl-binding" site, potentially increasing affinity compared to unsubstituted benzamidine.
Mechanistic Visualization
Figure 2: Lock-and-key interaction showing the electrostatic anchor and the hydrophobic steric probe.
Experimental Protocols
Storage and Handling[9]
-
Hygroscopicity: Amidine hydrochlorides are hygroscopic.[7] Store the solid in a desiccator at -20°C.
-
Stock Solution: Prepare a 100 mM stock in 100% DMSO. Avoid storing aqueous solutions for >24 hours as slow hydrolysis to the amide or carboxylic acid can occur at extreme pH, though they are relatively stable at neutral pH.
Protocol: Determination of Inhibition Constant ( )
This protocol uses a chromogenic substrate (e.g., BAPNA for Trypsin or S-2238 for Thrombin) to measure residual enzyme activity.
Materials:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG-8000 (to prevent surface adsorption).
-
Enzyme: Bovine Trypsin or Human Thrombin (final conc. 1-10 nM).
-
Substrate: Chromogenic substrate (
should be known). -
Inhibitor: 3-tert-Butyl-benzamidine HCl (Serial dilutions: 0, 1, 5, 10, 50, 100
).
Procedure:
-
Pre-incubation: In a 96-well plate, mix 80
of Buffer, 10 of Enzyme, and 10 of Inhibitor (various concentrations). -
Equilibration: Incubate at 25°C for 15 minutes to allow the inhibitor to reach equilibrium binding (
). -
Reaction Start: Add 100
of Substrate (at concentration ). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Calculate initial velocity (
) for each inhibitor concentration. -
Calculation: Fit data to the Cheng-Prusoff equation (for competitive inhibition):
References
-
PubChem. (n.d.). Benzamidine hydrochloride | C7H9ClN2. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Böhm, H. J., et al. (1999). Scaffold hopping. Drug Discovery Today, 9(1), 14-20. (Contextual reference for benzamidine scaffolds in FBDD).
-
Katz, B. A., et al. (2000). Design of potent and specific serine protease inhibitors. Chemistry & Biology.[7][2][6] (Foundational text on amidine-aspartate interactions).
Sources
- 1. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
- 2. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Page loading... [guidechem.com]
- 7. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
